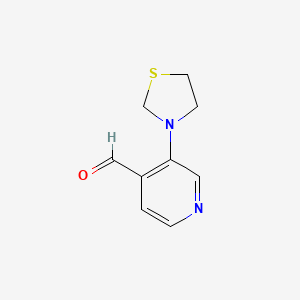

3-(Thiazolidin-3-yl)isonicotinaldehyde

Description

Properties

IUPAC Name |

3-(1,3-thiazolidin-3-yl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-8-1-2-10-5-9(8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTOYSRWWGMYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Reactants: Thiazolidinone derivative (e.g., rhodanine-3-acetic acid or similar) and isonicotinaldehyde.

- Catalysts and Solvents: Commonly employed catalysts include piperidine, ammonium acetate, sodium acetate, or piperidine, with solvents such as ethanol, dimethylformamide (DMF), or aqueous media.

- Reaction Conditions: The mixture is refluxed, often under microwave irradiation to accelerate the process, with reaction times ranging from 30 minutes to several hours depending on the conditions.

Reaction Scheme:

Thiazolidinone + Isonicotinaldehyde --(base, reflux or microwave)--> this compound

Research Findings:

- Microwave-assisted Knoevenagel condensation significantly reduces reaction time and improves yields, with reported yields exceeding 85%.

- Solvent-free conditions or green solvents like polyethylene glycol-300 have also been successfully employed, aligning with green chemistry principles.

Multicomponent and One-Pot Synthesis Strategies

Recent advances have introduced multicomponent reactions (MCRs) that combine multiple reactants in a single vessel, streamlining the synthesis of complex heterocycles like This compound .

Method A: One-Pot Knoevenagel and Alkylation

- Reactants: Thiazolidinone, isonicotinaldehyde, and suitable alkylating agents or nucleophiles.

- Conditions: Microwave irradiation or reflux with catalysts such as piperidine or sodium acetate.

- Outcome: Efficient formation of the target compound with high purity and yield.

Method B: Sequential Multicomponent Reactions

Research Data:

- Multi-component protocols have achieved yields of up to 92%, with reaction times significantly reduced under microwave conditions (typically 20-30 minutes).

- The use of green solvents and catalysts enhances sustainability and reduces environmental impact.

Alternative Synthetic Routes

Additional methods include:

- Coupling reactions: Using activated thiazolidinone intermediates with isonicotinaldehyde derivatives via nucleophilic aromatic substitution or addition reactions.

- Reactions with heterocyclic precursors: Such as thiazolidinones reacted with isonicotinic acid derivatives under dehydrating conditions to form the aldehyde-functionalized heterocycle.

Data Summary Table of Preparation Methods

| Method No. | Approach | Reactants | Catalysts/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Knoevenagel condensation | Thiazolidinone + Isonicotinaldehyde | Piperidine, ethanol, microwave or reflux | 85–92 | Green solvents, microwave acceleration |

| 2 | Multicomponent reaction | Thiazolidinone + aldehyde + alkylating agent | Microwave/reflux, base (NaOAc, piperidine) | 80–92 | One-pot synthesis, high efficiency |

| 3 | Coupling reaction | Activated thiazolidinone + aldehyde derivative | Nucleophilic substitution, dehydrating agents | Variable | Suitable for specific derivatives |

Research Findings and Notes

- Microwave-assisted synthesis has emerged as a superior technique, significantly reducing reaction times and improving yields.

- Green chemistry approaches utilizing aqueous media, ionic liquids, or solvent-free conditions are increasingly favored.

- The choice of catalysts and solvents critically influences the efficiency and selectivity of the synthesis.

- The synthetic routes are adaptable for structural modifications, allowing for diverse derivatives of This compound to be prepared.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazolidin-3-yl)isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(Thiazolidin-3-yl)isonicotinaldehyde can be categorized into several key areas:

-

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Properties : The compound has shown promise in cancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines, particularly through the modulation of apoptotic pathways involving caspases.

-

Neuroprotective Effects

- Several studies suggest that this compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. The compound appears to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

-

Anti-inflammatory Activity

- The compound has been investigated for its anti-inflammatory properties, with findings indicating that it can reduce the production of pro-inflammatory cytokines in various models of inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains; potential as an antibiotic lead compound. | |

| Anticancer Properties | Induces apoptosis in cancer cells; modulates caspase activity. | |

| Neuroprotection | Reduces oxidative stress; potential benefits for Alzheimer's disease models. | |

| Anti-inflammatory Effects | Decreases pro-inflammatory cytokine levels in vitro. |

Mechanism of Action

The mechanism of action of 3-(Thiazolidin-3-yl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues and Substituent Effects

- 3-(Pyrrolidin-1-yl)isonicotinaldehyde Structure: Replaces the thiazolidine ring with a pyrrolidine (5-membered nitrogen ring). Pyrrolidine derivatives are often more lipophilic, which may influence membrane permeability. Notably, this compound has been discontinued in commercial catalogs, suggesting synthetic challenges or stability issues .

- 2-(4-Fluorophenyl)isonicotinaldehyde Structure: Features a fluorophenyl group at the 2-position instead of thiazolidine. The similarity score (0.75) to the target compound indicates moderate structural overlap . Applications: Fluorinated aromatic aldehydes are commonly used in agrochemicals and imaging agents.

- 2-(Thiophen-3-yl)isonicotinaldehyde Structure: Substitutes thiazolidine with a thiophene ring. Key Differences: Thiophene’s aromaticity and sulfur atom provide distinct electronic properties.

Physicochemical Properties

Data sourced from synthetic studies and spectral analyses .

Biological Activity

3-(Thiazolidin-3-yl)isonicotinaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound combines a thiazolidine ring with an isonicotinaldehyde moiety, which enhances its potential as a therapeutic agent. This article presents an overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a five-membered thiazolidine ring containing both sulfur and nitrogen atoms, fused with an isonicotinaldehyde group. This unique structure contributes to its distinct chemical properties and biological activities.

The biological activity of this compound primarily involves its interactions with various molecular targets:

- Enzyme Inhibition : The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to functional modifications.

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound showed inhibition zones ranging from 10 to 28 mm, indicating strong antibacterial activity .

Anticancer Potential

The compound has been evaluated for its anticancer properties. It has shown cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency. For instance, compounds related to thiazolidine derivatives have been reported to inhibit the growth of cancer cells effectively .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 Values (µM) |

|---|---|---|

| This compound | Antibacterial, Anticancer | Varies by target |

| Thiazolidine-2,4-dione | Anticancer | < 10 |

| Isonicotinaldehyde | Moderate cytotoxicity | ~5 |

The comparison highlights the unique position of this compound in terms of its combined biological activities compared to other compounds within the thiazolidine family.

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. Results indicated that it effectively inhibited strains such as Staphylococcus aureus and Escherichia coli, supporting its use as an antibacterial agent .

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, suggesting potential as an anticancer therapeutic .

- Inflammation Modulation : Research on the anti-inflammatory properties revealed that the compound significantly reduced pro-inflammatory cytokines in cell culture models, indicating its potential utility in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Thiazolidin-3-yl)isonicotinaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation under ultrasonic conditions. A typical protocol involves reacting thiazolidine derivatives with isonicotinaldehyde in ethanol, using piperidine as a catalyst, at 75°C for 2–4 hours under sonication. Post-reaction, the mixture is acidified with dilute acetic acid and precipitated in ice/water for purification . Optimization strategies include adjusting sonication time, solvent polarity, and catalyst concentration. Comparative studies using Design of Experiments (DoE) can systematically identify yield-enhancing conditions.

Q. Which analytical techniques are suitable for characterizing this compound, particularly the aldehyde group?

- Methodological Answer : The aldehyde moiety can be detected via derivatization with 2,4-dinitrophenylhydrazine (DNPH) , forming a hydrazone adduct for HPLC-MS analysis . Structural confirmation requires complementary techniques:

- NMR spectroscopy (¹H/¹³C) to identify aromatic protons and the aldehyde proton (δ ~9-10 ppm).

- FT-IR to verify the C=O stretch (~1700 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation.

Q. How stable is this compound under varying storage conditions, and what stabilization strategies are recommended?

- Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Stability studies should assess:

- Solvent effects : Store in anhydrous acetonitrile or ethanol at -20°C to minimize hydrolysis.

- Light sensitivity : Use amber vials to prevent photodegradation.

- Derivatization : Convert to oxime derivatives using hydroxylamine (e.g., as in pyridine aldehyde analogs ) for long-term storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity effects on reaction kinetics. A systematic approach includes:

- Solvent screening : Compare polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.

- Kinetic monitoring : Use in situ FT-IR or HPLC to track intermediate formation.

- Statistical analysis : Apply ANOVA to evaluate solvent-dependent yield variations. Reference qualitative research frameworks for iterative hypothesis testing .

Q. What functionalization strategies enable efficient synthesis of heterocyclic derivatives from this compound?

- Methodological Answer : The aldehyde group facilitates diverse reactions:

- Hydrazone formation : React with hydrazines (e.g., Girard’s reagent T) to generate selenazole derivatives, as seen in analogous isonicotinaldehyde systems .

- Knoevenagel condensation : Couple with active methylene compounds (e.g., malononitrile) under ultrasonic conditions to form arylidene derivatives .

- Oxime synthesis : Use hydroxylamine hydrochloride in ethanol to stabilize the aldehyde as an oxime .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Model interactions with target enzymes (e.g., bacterial thiazole synthase) using software like AutoDock.

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity.

- DFT calculations : Predict reactivity hotspots (e.g., aldehyde electrophilicity) to prioritize synthetic targets.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields of thiazolidine ring formation during synthesis?

- Methodological Answer : Yield variations may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.